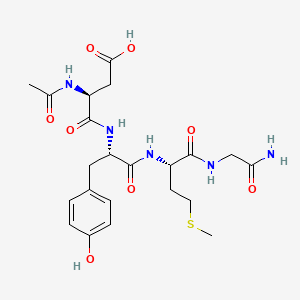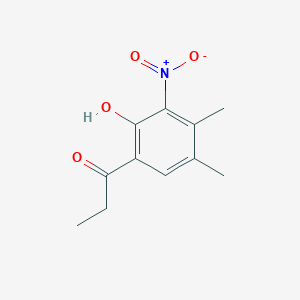
4'',5''-Dimethyl-2''-hydroxy-3''-nitropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone is an organic compound with a complex structure that includes both nitro and hydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by selective reduction and functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent steps may include purification through recrystallization or chromatography to achieve the required quality for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy group to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 4’‘,5’‘-Dimethyl-2’‘-oxo-3’'-nitropropiophenone.
Reduction: Formation of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-aminopropiophenone.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features.
Uniqueness: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity not found in the similar compounds listed above.
This comprehensive overview highlights the significance of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitropropiophenone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
1-(2-hydroxy-4,5-dimethyl-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C11H13NO4/c1-4-9(13)8-5-6(2)7(3)10(11(8)14)12(15)16/h5,14H,4H2,1-3H3 |
InChI-Schlüssel |
KNLBZTFYJMLZGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=C(C(=C1)C)C)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


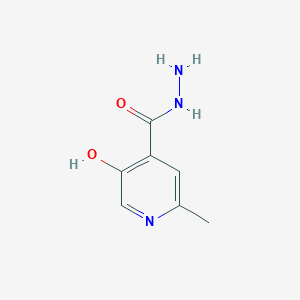
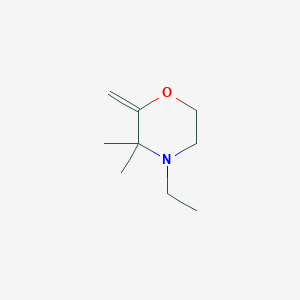
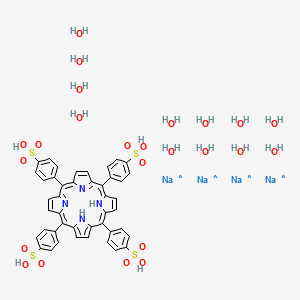
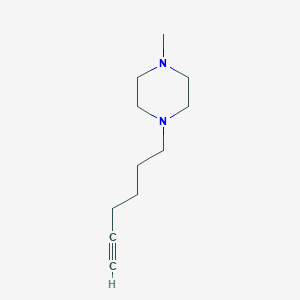
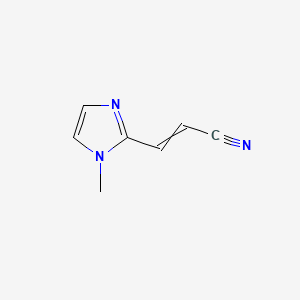

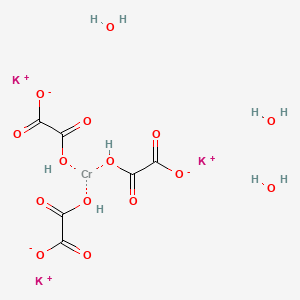
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
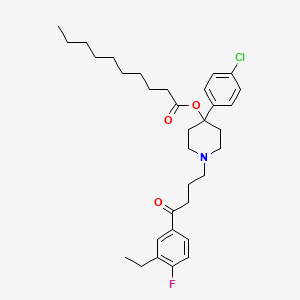

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)


